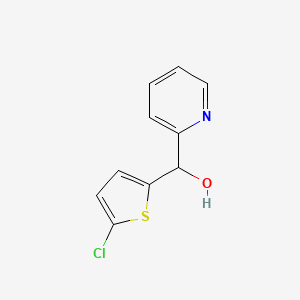

2-Chloro-5-thienyl-(2-pyridyl)methanol

Description

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNOS/c11-9-5-4-8(14-9)10(13)7-3-1-2-6-12-7/h1-6,10,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNVHFOZBVHCEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(S2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-thienyl-(2-pyridyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the predicted chemical properties of 2-Chloro-5-thienyl-(2-pyridyl)methanol, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its constituent moieties—2-chloropyridine, 5-substituted thiophene, and a secondary alcohol linkage—to forecast its reactivity, spectral characteristics, and potential synthetic pathways. This predictive analysis is grounded in established principles of organic chemistry and supported by data from analogous structures, offering a robust theoretical framework for researchers entering this area of investigation.

Introduction and Molecular Structure Analysis

2-Chloro-5-thienyl-(2-pyridyl)methanol is a complex heterocyclic structure featuring a 2-chloropyridine ring linked to a 5-thienyl group through a methanol bridge. The molecule's reactivity is dictated by the interplay of the electron-deficient pyridine ring, the electron-rich thiophene ring, and the nucleophilic/electrophilic nature of the secondary alcohol. The chlorine atom on the pyridine ring and the sulfur atom in the thiophene ring introduce specific sites for chemical modification.

The three-dimensional conformation of this molecule, particularly the rotational freedom around the single bonds connecting the aromatic rings to the carbinol carbon, will influence its biological activity and physical properties. Studies on similar biarylic thienyl pyridines suggest that planar conformations are likely, with potential for Z and E isomers depending on the relative orientation of the rings.[1]

Caption: Predicted structure of 2-Chloro-5-thienyl-(2-pyridyl)methanol.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties is presented below. These values are estimated based on the constituent functional groups and are intended to guide experimental design.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₀H₈ClNOS | Based on atom count from the structure. |

| Molecular Weight | ~225.7 g/mol | Sum of atomic weights. |

| Appearance | Likely a colorless to pale yellow solid or oil. | Similar to other substituted pyridines and thiophenes.[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and dichloromethane. | The presence of polar groups (OH, N, S) suggests some water solubility, while the aromatic rings favor organic solvents. |

| pKa | The pyridine nitrogen is expected to be weakly basic. The hydroxyl proton is weakly acidic. | The electron-withdrawing effect of the chlorine atom reduces the basicity of the pyridine nitrogen compared to pyridine itself. |

Synthesis and Reaction Pathways

While no specific synthesis for 2-Chloro-5-thienyl-(2-pyridyl)methanol has been reported, a logical retrosynthetic analysis suggests several viable approaches.

Proposed Synthetic Routes

A plausible synthetic strategy involves the coupling of a pyridine and a thiophene precursor, followed by the formation of the methanol bridge.

Caption: Plausible synthetic routes to the target compound.

Experimental Protocol: Grignard Addition (Route A)

-

Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF), add a solution of 2-chloro-5-bromopyridine in THF dropwise under an inert atmosphere. Gentle heating may be required to initiate the reaction.

-

Addition Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 2-thiophenecarboxaldehyde in anhydrous THF dropwise.

-

Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Chemical Reactivity

The molecule possesses several reactive sites, allowing for a range of chemical transformations.

-

Reactions at the 2-Chloropyridine Ring: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the Meisenheimer intermediate.[3][4] The order of reactivity for chloropyridine isomers in SNAr reactions is generally 4-chloropyridine > 2-chloropyridine > 3-chloropyridine.[4]

-

Reactions at the Thiophene Ring: Thiophene is more electron-rich than benzene and readily undergoes electrophilic substitution, primarily at the 2- and 5-positions.[5][6] Since the 2-position is already substituted, electrophilic attack is predicted to occur at the 5-position of the thiophene ring.

-

Reactions of the Methanol Group: The secondary alcohol can be oxidized to the corresponding ketone using standard oxidizing agents (e.g., PCC, Swern oxidation). It can also undergo esterification or etherification reactions.

Caption: Predicted reactivity sites of the target molecule.

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 2-Chloro-5-thienyl-(2-pyridyl)methanol. The following are predicted spectral data based on the analysis of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings, as well as for the methine and hydroxyl protons of the alcohol bridge. The aromatic region (typically 7.0-8.5 ppm) will contain complex multiplets corresponding to the three pyridine protons and three thiophene protons. The methine proton will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the 5.0-6.0 ppm range. The hydroxyl proton will be a broad singlet, and its chemical shift will be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the chlorine, nitrogen, oxygen, and sulfur atoms. The carbon bearing the chlorine atom (C2 of pyridine) is expected to be in the 150-155 ppm range, while the carbinol carbon will likely appear around 70-80 ppm.

Table of Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H | 7.2 - 8.4 | m |

| Thiophene H | 6.9 - 7.5 | m |

| Methine CH | 5.5 - 6.0 | s or d |

| Hydroxyl OH | variable | br s |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=C and C=N stretch (aromatic) | 1400-1600 |

| C-O stretch (alcohol) | 1050-1150 |

| C-Cl stretch | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry will be essential for confirming the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 isotope pattern with a ratio of approximately 3:1. Fragmentation patterns will likely involve the loss of the hydroxyl group, the chlorine atom, and cleavage of the bond between the carbinol carbon and the aromatic rings.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a pyridine, a thiophene, and a chiral carbinol center suggests several potential applications for 2-Chloro-5-thienyl-(2-pyridyl)methanol and its derivatives.

-

Medicinal Chemistry: Pyridine and thiophene moieties are present in numerous biologically active compounds.[7][8] The ability to functionalize the molecule at multiple sites makes it an attractive scaffold for the development of novel therapeutic agents. The chiral alcohol provides a handle for introducing stereochemistry, which is often critical for biological activity.

-

Materials Science: Thiophene-containing polymers, such as polythiophene, are known for their conductive properties.[6] Pyridyl-thienyl compounds have been investigated for their applications in materials science, including as ligands for metal complexes and in photoinduced processes.[1] The title compound could serve as a monomer or a precursor for the synthesis of novel functional materials.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the chemical properties of 2-Chloro-5-thienyl-(2-pyridyl)methanol. By leveraging the known chemistry of its constituent functional groups, we have outlined plausible synthetic routes, predicted its reactivity, and estimated its key spectroscopic signatures. This foundational knowledge is intended to serve as a valuable resource for researchers and accelerate the experimental investigation of this promising heterocyclic compound and its potential applications.

References

-

Vaia. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. [Link]

-

PubChem. 2-Chloropyridine. [Link]

-

Wikipedia. 2-Chloropyridine. [Link]

-

Wikipedia. Thiophene. [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

-

ACS Publications. Raman spectra of pyridine and 2-chloropyridine adsorbed on silica gel. [Link]

-

NIST WebBook. Pyridine, 2-chloro-. [Link]

-

ScienceDirect. Safety evaluation of substituted thiophenes used as flavoring ingredients. [Link]

-

Taylor & Francis. Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. [Link]

-

ResearchGate. Synthesis of pyridyl‐thienyl hybrid hydrazide derivative. [Link]

-

MDPI. Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. [Link]

-

SciSpace. Synthesis and reactions of new thienopyridines, pyridothienopyrimidines and pyridothienotriazines. [Link]

-

ResearchGate. Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. [Link]

-

PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

-

ResearchGate. The reaction of the N,N-dichloroamide of 5-chloro-2-thienylsulfonic acid with trichloroethylene as a convenient synthetic route to a series of trichloroethylamides of 5-chloro-2-thienylsulfonic acid. [Link]

-

the Gohlke Group. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. [Link]

-

PubChem. 6-(3-Thienyl)pyridine-2-carboxaldehyde. [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

-

arXiv. Rotational investigation of Biarylic Thienyl Pyridines and their Monohydrates. [Link]

-

RSC Publishing. Synthesis and properties of thienonaphtho[bc]pyridines and thienonaphtho[bc]quinolines. [Link]

-

RSC Publishing. Reactivity of excited states of thienyl, pyrrolyl, and furyl ketones. [Link]

-

Taylor & Francis Online. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]

- Google Patents. PROCESSES FOR PRODUCING α-PYRIDYL CARBINOLS.

Sources

- 1. uvadoc.uva.es [uvadoc.uva.es]

- 2. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vaia.com [vaia.com]

- 4. benchchem.com [benchchem.com]

- 5. Unique properties of thiophene_Chemicalbook [chemicalbook.com]

- 6. Thiophene - Wikipedia [en.wikipedia.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-thienyl-(2-pyridyl)methanol: Molecular Structure, Reactivity, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-thienyl-(2-pyridyl)methanol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into the molecule's structural features, spectroscopic profile, and inherent reactivity, which is governed by the interplay of its chloro, thienyl, and pyridyl functional groups. Furthermore, it outlines established synthetic protocols and explores the compound's prospective applications, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional organic materials. Among these, structures incorporating pyridine and thiophene rings are of particular interest due to their diverse biological activities and unique electronic properties. 2-Chloro-5-thienyl-(2-pyridyl)methanol emerges as a noteworthy molecule within this class, combining the electron-withdrawing nature of a chlorinated pyridine ring with the electron-rich thiophene moiety, all centered around a reactive methanol group. This unique combination of functional groups suggests a rich and varied chemical reactivity, making it a versatile intermediate for further chemical modifications. This guide aims to provide a detailed exploration of its molecular architecture, reactivity patterns, and synthetic strategies.

Molecular Structure and Spectroscopic Characterization

The molecular structure of 2-Chloro-5-thienyl-(2-pyridyl)methanol consists of a central methanol carbon atom bonded to a 2-chloropyridine ring, a 5-thienyl ring, and a hydroxyl group. The presence of these distinct functionalities gives rise to a specific spectroscopic signature that is crucial for its identification and characterization.

Table 1: Predicted Spectroscopic Data for 2-Chloro-5-thienyl-(2-pyridyl)methanol

| Spectroscopic Technique | Key Features and Predicted Chemical Shifts/Bands |

| ¹H NMR | Aromatic protons on the pyridine and thiophene rings are expected in the range of δ 7.0-8.5 ppm. The methine proton of the methanol group would likely appear as a singlet around δ 5.0-6.0 ppm, and the hydroxyl proton would be a broad singlet, with its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 120-150 ppm region. The carbon of the methanol group is anticipated around δ 60-70 ppm. The carbon bearing the chlorine atom on the pyridine ring would be significantly influenced by the halogen's electronegativity. |

| IR Spectroscopy | A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine and thiophene rings are expected in the 1400-1600 cm⁻¹ range. A C-Cl stretching band would be observed in the fingerprint region, typically around 600-800 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed, along with a characteristic (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the hydroxyl group, the thienyl ring, or the pyridyl ring. |

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Chloro-5-thienyl-(2-pyridyl)methanol is dictated by the electronic properties of its constituent rings and the lability of the hydroxyl and chloro groups.

Reactivity of the Hydroxyl Group

The methanol hydroxyl group is a primary site for various chemical transformations.

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers under standard conditions. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding esters. Etherification can be achieved using Williamson ether synthesis conditions.

-

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 2-chloro-5-thienyl-(2-pyridyl)ketone, can be accomplished using a variety of oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

Reactivity of the 2-Chloropyridine Moiety

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).

-

Nucleophilic Substitution: The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position towards attack by nucleophiles. This allows for the displacement of the chloride ion by various nucleophiles, including amines, alkoxides, and thiolates, providing a facile route to a diverse range of substituted pyridine derivatives. The reaction typically proceeds under thermal conditions or with the assistance of a palladium or copper catalyst.

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is prone to electrophilic substitution reactions.

-

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur preferentially at the C2 or C5 positions of the thiophene ring, depending on the directing effects of the substituent at the C5 position.

Synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol

The synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol can be approached through several synthetic strategies. A plausible and efficient method involves a Grignard reaction.

Grignard Reaction Protocol

This protocol outlines the synthesis starting from commercially available 2-chloro-5-bromopyridine and 2-thiophenecarboxaldehyde.

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 2-chloro-5-bromopyridine in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

-

Add a small portion of the 2-chloro-5-bromopyridine solution to the magnesium turnings to initiate the reaction.

-

Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining 2-chloro-5-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, (2-chloro-5-pyridyl)magnesium bromide.

Step 2: Reaction with 2-Thiophenecarboxaldehyde

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 2-thiophenecarboxaldehyde in anhydrous THF and add it to the dropping funnel.

-

Add the 2-thiophenecarboxaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 2-Chloro-5-thienyl-(2-pyridyl)methanol.

Diagram 1: Synthetic Workflow for 2-Chloro-5-thienyl-(2-pyridyl)methanol via Grignard Reaction

In-Depth Technical Guide: Synthesis, Characterization, and Application of 2-Chloro-5-thienyl-(2-pyridyl)methanol (CAS: 1378867-16-3)

Executive Summary

In the landscape of modern drug discovery, heteroaryl methanols serve as privileged scaffolds for the development of central nervous system (CNS) agents, antihistamines, and kinase inhibitors. 2-Chloro-5-thienyl-(2-pyridyl)methanol (CAS: 1378867-16-3) is a highly versatile building block that strategically combines a basic pyridine ring, a lipophilic chlorothiophene moiety, and a functionalizable carbinol center[1].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, self-validating guide to the synthesis, mechanistic pathways, and bioisosteric applications of this critical intermediate.

Physicochemical Profiling & Structural Identifiers

To facilitate accurate compound registration and analytical tracking, the quantitative and structural identifiers of 2-Chloro-5-thienyl-(2-pyridyl)methanol are summarized in the table below.

| Property | Value |

| IUPAC Name | (5-Chlorothiophen-2-yl)(pyridin-2-yl)methanol |

| CAS Registry Number | 1378867-16-3 |

| Molecular Formula | C₁₀H₈ClNOS |

| Molecular Weight | 225.70 g/mol |

| SMILES | c1ccnc(c1)C(c2ccc(s2)Cl)O |

| Hydrogen Bond Donors | 1 (Carbinol -OH) |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Carbinol O, Thiophene S) |

| Rotatable Bonds | 2 |

Strategic Synthesis Methodology

The most efficient and scalable route to access 2-Chloro-5-thienyl-(2-pyridyl)methanol is via the nucleophilic addition of a Grignard reagent to a heteroaryl aldehyde. Specifically, the reaction utilizes 2-pyridinecarboxaldehyde and 5-chloro-2-thienylmagnesium bromide[2][3].

Experimental Protocol: Grignard Addition

This protocol is designed as a self-validating system, incorporating in-process controls (IPC) to ensure high yield and purity.

Reagents & Materials:

-

2-Pyridinecarboxaldehyde (1.0 equiv, limiting reagent)

-

5-Chloro-2-thienylmagnesium bromide (0.5 M solution in THF) (1.2 equiv)[4][5]

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

Step-by-Step Methodology:

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous flow of argon or nitrogen. Causality: Grignard reagents are highly sensitive to moisture; strict anhydrous conditions prevent premature protonation of the carbanion.

-

Substrate Dissolution: Dissolve 2-pyridinecarboxaldehyde in anhydrous THF (approx. 0.2 M concentration).

-

Temperature Control: Submerge the reaction flask in an ice-water bath to cool the solution to 0 °C. Causality: The nucleophilic addition is highly exothermic. Maintaining 0 °C suppresses unwanted side reactions, such as the enolization of competing substrates or pinacol coupling.

-

Reagent Addition: Introduce the 0.5 M solution of 5-chloro-2-thienylmagnesium bromide in THF dropwise via a syringe pump over 30 minutes.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT), stirring for 2 hours.

-

In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1, UV detection at 254 nm). The reaction is complete when the starting material spot (

) is fully consumed, replaced by a more polar product spot ( -

Quenching: Cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise. Causality: NH₄Cl provides a mild proton source to break down the magnesium alkoxide intermediate without over-acidifying the basic pyridine ring.

-

Workup & Purification: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure target compound.

Synthetic workflow for 2-Chloro-5-thienyl-(2-pyridyl)methanol via Grignard addition.

Mechanistic Pathway

The formation of 2-Chloro-5-thienyl-(2-pyridyl)methanol is driven by the intrinsic electrophilicity of the aldehyde carbonyl and the nucleophilicity of the Grignard reagent.

-

Coordination: The magnesium ion (

) from the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen of 2-pyridinecarboxaldehyde. This coordination withdraws electron density from the carbonyl carbon, significantly enhancing its electrophilicity. -

Nucleophilic Attack: The electron-rich 5-chlorothienyl carbanion attacks the activated carbonyl carbon, breaking the carbon-oxygen

-bond and transferring the electrons to the oxygen atom. -

Alkoxide Formation: This results in a stable, tetrahedral magnesium alkoxide intermediate.

-

Protonation: Upon the addition of aqueous NH₄Cl, the alkoxide oxygen is protonated, releasing the final heteroaryl methanol and water-soluble magnesium salts.

Mechanistic steps of the Grignard nucleophilic addition.

Applications in Drug Discovery: Bioisosterism & Functionalization

The Bioisosteric Advantage

In medicinal chemistry, the thiophene ring is a well-documented bioisostere for the benzene ring (6)[6][7].

Consider the classic first-generation H1 antihistamine Carbinoxamine [8][9]. The core precursor to this drug is (4-chlorophenyl)(pyridin-2-yl)methanol (CAS: 27652-89-7)[10]. By replacing the 4-chlorophenyl moiety with a 5-chlorothiophen-2-yl moiety, we arrive exactly at our target compound: 2-Chloro-5-thienyl-(2-pyridyl)methanol.

This structural modification is not merely cosmetic. The sulfur atom in the thiophene ring imparts a higher electron density and can participate in unique hydrogen bonding interactions within a receptor pocket, potentially enhancing binding affinity and altering the pharmacokinetic profile of the resulting drug candidate[11][12].

Downstream Functionalization

The secondary alcohol (carbinol) serves as an ideal handle for further derivatization:

-

Etherification: Deprotonation with Sodium Hydride (NaH) followed by alkylation with an alkyl halide (e.g., 2-dimethylaminoethyl chloride) yields diarylmethyl ether analogs, mapping directly onto the antihistamine pharmacophore[9].

-

Amination: Conversion of the carbinol to a chloride (using SOCl₂) followed by substitution with secondary amines generates diarylmethylamines, a scaffold frequently found in CNS-active therapeutics.

Downstream functionalization pathways for drug discovery applications.

Analytical Characterization

To validate the structural integrity of the synthesized 2-Chloro-5-thienyl-(2-pyridyl)methanol, the following analytical signatures should be confirmed:

-

¹H NMR (400 MHz, CDCl₃): The most diagnostic peak is the carbinol proton (CH-OH), which typically appears as a distinct singlet (or a doublet if coupled to the hydroxyl proton) in the region of

5.80 – 6.10 ppm . The pyridine protons will present as four distinct multiplets in the downfield aromatic region ( -

LC-MS (ESI+): The mass spectrum will exhibit a characteristic

molecular ion peak at

References

-

cnprot.com , 2-Chloro-5-thienyl-(2-pyridyl)methanol Product Data, Link

-

bio-fount.com , 1378867-16-3 | 2-Chloro-5-thienyl-(2-pyridyl)methanol, 1

-

ChemicalBook , 5-CHLORO-2-THIENYLMAGNESIUM BROMIDE CAS#: 111762-30-2, 2

-

RSC Advances , Synthesis and the growth mechanism of ultrafine silver nanowires by using 5-chloro-2-thienylmagnesium bromide as the additive, 4

-

PMC / NIH , Synthesis and the growth mechanism of ultrafine silver nanowires by using 5-chloro-2-thienylmagnesium bromide as the additive, 5

-

BenchChem , The Thiophene Scaffold: A Cornerstone in Modern Chemical Biology and Drug Design, 6

-

PMC / NIH , Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads, 7

-

MDPI , Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids, 11

-

ResearchGate , Bioisosterism in Medicinal Chemistry, 12

-

Veeprho , Carbinoxamine Related Compound B | CAS 27652-89-7, 8

-

Anant Pharmaceuticals Pvt. Ltd. , CAS 27652-89-7 Carbinoxamine Hydroxy Impurity, 10

-

QuickCompany , Improved Process For Carbinoxamine Maleate And Its Novel Polymorph, 9

Sources

- 1. 1378867-16-3|2-Chloro-5-thienyl-(2-pyridyl)methanol|2-Chloro-5-thienyl-(2-pyridyl)methanol|-范德生物科技公司 [bio-fount.com]

- 2. 5-CHLORO-2-THIENYLMAGNESIUM BROMIDE CAS#: 111762-30-2 [m.chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Synthesis and the growth mechanism of ultrafine silver nanowires by using 5-chloro-2-thienylmagnesium bromide as the additive - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and the growth mechanism of ultrafine silver nanowires by using 5-chloro-2-thienylmagnesium bromide as the additive - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. veeprho.com [veeprho.com]

- 9. Improved Process For Carbinoxamine Maleate And Its Novel Polymorph [quickcompany.in]

- 10. CAS 27652-89-7 Carbinoxamine Hydroxy Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 11. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Determining the Solubility of 2-Chloro-5-thienyl-(2-pyridyl)methanol in Organic Solvents

This guide provides a detailed framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 2-Chloro-5-thienyl-(2-pyridyl)methanol in a range of common organic solvents. Given the critical role of solubility in influencing bioavailability, formulation development, and overall therapeutic efficacy, a robust and reproducible methodology is paramount.[1] This document outlines the underlying principles, experimental protocols, and data interpretation necessary for a comprehensive solubility assessment.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that dictates its behavior in various biological and chemical systems.[2] For 2-Chloro-5-thienyl-(2-pyridyl)methanol, a molecule with structural motifs common in medicinal chemistry, understanding its solubility in different organic solvents is crucial for:

-

Preformulation Studies: Selecting appropriate solvent systems for initial toxicity and bioavailability assessments.[3]

-

Process Chemistry: Optimizing reaction conditions, purification strategies (such as crystallization), and formulation of the final drug product.

-

Analytical Method Development: Establishing suitable solvents for chromatographic analysis and quality control.

This guide will focus on the determination of thermodynamic solubility, which represents the equilibrium state between the dissolved solute and the undissolved solid phase, providing a true measure of a compound's solubility in a given solvent at a specific temperature.[2][3]

Physicochemical Properties of 2-Chloro-5-thienyl-(2-pyridyl)methanol: A Theoretical Overview

-

Polarity: The presence of the nitrogen in the pyridine ring and the hydroxyl group from the methanol moiety introduces polarity. The chlorothiophene group contributes to its lipophilicity. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the organic solvent.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridinic nitrogen can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding are likely to exhibit higher solubility.

-

Crystallinity: The solid-state properties of the compound, such as its crystalline form (polymorphism) or amorphous state, will significantly impact its solubility.[2] It is crucial to characterize the solid form of the material being used in the solubility studies.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility and is recommended for its accuracy.[4][5][6] The following protocol is a detailed, step-by-step guide for its implementation.

Materials and Equipment

-

Solute: 2-Chloro-5-thienyl-(2-pyridyl)methanol (ensure purity and known solid form)

-

Solvents: A range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher.

-

Equipment:

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control[6]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Experimental Workflow

The overall experimental workflow for the shake-flask method is depicted in the following diagram:

Figure 1: Experimental workflow for solubility determination using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Chloro-5-thienyl-(2-pyridyl)methanol to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[4]

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This is typically between 24 and 72 hours.[6] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.[6]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials.[6]

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.[4]

-

-

Quantification:

-

Prepare a series of dilutions of the clear filtrate with the appropriate solvent.

-

Analyze the concentration of 2-Chloro-5-thienyl-(2-pyridyl)methanol in the diluted samples using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its specificity and ability to detect impurities.[5]

-

A calibration curve should be prepared using standard solutions of known concentrations of 2-Chloro-5-thienyl-(2-pyridyl)methanol to ensure accurate quantification.

-

Data Analysis and Presentation

The solubility is calculated from the concentration of the analyte in the saturated solution, taking into account any dilution factors. The results should be expressed in standard units such as mg/mL or mol/L.

Table 1: Solubility of 2-Chloro-5-thienyl-(2-pyridyl)methanol in Various Organic Solvents at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Ethanol | 5.2 | ||

| Methanol | 6.6 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 |

Note: This table is a template. The empty cells are to be populated with experimentally determined data.

Alternative and High-Throughput Solubility Assays

While the shake-flask method is the gold standard for thermodynamic solubility, other methods can be employed for kinetic solubility screening, which is often sufficient in early drug discovery.[3]

-

Turbidimetric Method: This high-throughput method involves adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and measuring the point at which precipitation occurs using light scattering (nephelometry).[1][5]

The logical flow of selecting a solubility assay is presented below:

Figure 2: Decision tree for selecting an appropriate solubility determination method.

Conclusion and Future Perspectives

This guide has provided a comprehensive, step-by-step protocol for the accurate determination of the solubility of 2-Chloro-5-thienyl-(2-pyridyl)methanol in organic solvents. By adhering to the principles of scientific integrity and employing robust analytical techniques, researchers can generate reliable data that is essential for informed decision-making throughout the drug development pipeline. Future work should focus on building a comprehensive database of solubility data for this and related compounds across a wider range of solvents and temperatures. Such a database would be an invaluable resource for the development of predictive solubility models, further accelerating the drug discovery process.

References

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Research J. Pharm. and Tech.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate.

- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.

- Annex 4. (n.d.). World Health Organization (WHO).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Thiophene-Pyridine Carbinol Derivatives

Abstract

Thiophene-pyridine carbinol derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their utility is intrinsically linked to their chemical and physical stability. This technical guide provides a comprehensive overview of the thermodynamic stability of these derivatives, addressing a critical need for researchers, scientists, and drug development professionals. We will delve into the key structural and environmental factors that govern their stability, explore both experimental and computational methodologies for its assessment, and elucidate common degradation pathways. This guide is structured to provide not only theoretical understanding but also practical, field-proven insights and detailed protocols to empower researchers in their discovery and development endeavors.

Introduction: The Significance of Stability in Thiophene-Pyridine Carbinol Derivatives

Thiophene and pyridine rings are privileged structures in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[1] The carbinol linker introduces a chiral center and a hydroxyl group capable of forming key hydrogen bonds with biological targets. The resulting thiophene-pyridine carbinol scaffold is therefore of considerable interest for the development of novel therapeutics.

However, the inherent reactivity of the constituent heteroaromatic rings and the carbinol moiety can lead to chemical instability, impacting shelf-life, bioavailability, and safety. A thorough understanding of the thermodynamic stability of these molecules is paramount for:

-

Lead Optimization: Guiding medicinal chemistry efforts to design more stable and efficacious drug candidates.

-

Formulation Development: Selecting appropriate excipients and storage conditions to ensure product quality and longevity.

-

Regulatory Compliance: Fulfilling the requirements of regulatory bodies such as the International Council for Harmonisation (ICH) through rigorous stability testing.[2]

This guide will provide the foundational knowledge and practical tools necessary to navigate the complexities of assessing and predicting the thermodynamic stability of this important class of compounds.

Factors Influencing Thermodynamic Stability

The overall thermodynamic stability of a thiophene-pyridine carbinol derivative is a multifactorial property governed by both intramolecular and intermolecular forces, as well as environmental conditions.

Intramolecular Hydrogen Bonding

A key determinant of the conformational stability of thiophene-pyridine carbinol derivatives is the potential for intramolecular hydrogen bonding (IMHB). The hydroxyl proton of the carbinol can form a hydrogen bond with the nitrogen atom of the pyridine ring or, in certain conformations, interact with the sulfur atom of the thiophene ring.[3]

These IMHBs can significantly influence the molecule's potential energy surface, favoring specific conformers and thereby enhancing overall stability.[4] The strength of these interactions is dependent on the relative orientation of the heterocyclic rings and the carbinol group. Computational studies, such as Natural Bond Orbital (NBO) analysis, can provide valuable insights into the nature and energetic contribution of these hydrogen bonds.[3]

Caption: Intramolecular hydrogen bonding significantly contributes to the thermodynamic stability of thiophene-pyridine carbinol derivatives by favoring specific, lower-energy conformations.

Electronic Effects of Substituents

The electronic nature of substituents on both the thiophene and pyridine rings plays a crucial role in the stability of the carbinol moiety. Electron-donating groups (EDGs) can increase the electron density on the rings, potentially making them more susceptible to oxidation. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density, which may enhance stability against oxidation but could increase susceptibility to nucleophilic attack.

The position of these substituents is also critical, as it influences their inductive and resonance effects on the reactive centers of the molecule.[5]

Environmental Factors

-

pH: The acidity or basicity of the medium can significantly impact the stability of thiophene-pyridine carbinols. The pyridine nitrogen is basic and can be protonated at low pH, which can alter the electronic properties and conformational preferences of the molecule. Hydrolysis of the carbinol can be catalyzed by both acid and base.[6]

-

Temperature: Elevated temperatures can provide the activation energy required to overcome reaction barriers, accelerating degradation processes.[7]

-

Light: Photodegradation can occur if the molecule absorbs light in the UV-Vis range, leading to the formation of reactive excited states that can undergo various degradation reactions.[8][9]

-

Oxidizing Agents: The thiophene ring, in particular, is susceptible to oxidation at the sulfur atom, which can be initiated by atmospheric oxygen or other oxidizing agents.[1][10]

Experimental Assessment of Thermodynamic Stability

A comprehensive assessment of the thermodynamic stability of thiophene-pyridine carbinol derivatives requires a multi-pronged experimental approach, including forced degradation studies and the use of various analytical techniques.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment as mandated by ICH guidelines.[2][11] It involves subjecting the compound to harsh conditions to accelerate its degradation, thereby identifying potential degradation products and pathways.

Table 1: Typical Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux for several hours | Hydrolysis of the carbinol |

| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux for several hours | Hydrolysis of the carbinol |

| Oxidation | 3-30% H₂O₂, room temperature or gentle heating | Oxidation of the thiophene ring, oxidation of the carbinol |

| Thermal Degradation | Dry heat (e.g., 60-80 °C) for an extended period | Various thermal rearrangements and decompositions |

| Photodegradation | Exposure to UV and visible light (e.g., ICH option 1 or 2) | Photochemical reactions leading to various degradation products |

Analytical Techniques

A suite of analytical techniques is employed to monitor the degradation of the parent compound and to identify and quantify the resulting degradation products.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV detection, is the workhorse for stability studies. A well-developed stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the degradation rate.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the identification of degradation products. By providing the mass-to-charge ratio of the eluting compounds, it allows for the determination of their molecular weights and, through tandem MS (MS/MS), their structural elucidation.[3][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the unambiguous structural characterization of degradation products. It can also be used for quantitative analysis (qNMR) and to monitor the degradation process in real-time.[14][15]

-

UV-Vis Spectrophotometry: This technique can be used to monitor the kinetics of degradation, particularly if the parent compound and its degradation products have distinct UV-Vis absorption spectra.[16][17]

Caption: Proposed major degradation pathways for thiophene-pyridine carbinol derivatives under various stress conditions.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study. Specific conditions may need to be optimized for individual compounds.

-

Preparation of Stock Solution: Prepare a stock solution of the thiophene-pyridine carbinol derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60 °C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute to a final concentration of 100 µg/mL for HPLC analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60 °C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute for HPLC analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

-

Thermal Degradation: Transfer the solid compound to a vial and place it in an oven at 80 °C for 48 hours. At specified time points, dissolve a known amount of the solid in the HPLC mobile phase for analysis.

-

Photodegradation: Expose a solution of the compound (100 µg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the solution at specified time points.

-

Control Samples: For each stress condition, prepare a control sample containing only the solvent and stressor, and another control sample of the drug solution stored under normal conditions.

Protocol for a Stability-Indicating HPLC Method

This is a generic starting point for developing a stability-indicating HPLC method.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or the λmax of the compound)

-

Injection Volume: 10 µL

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Outlook

The thermodynamic stability of thiophene-pyridine carbinol derivatives is a critical attribute that dictates their potential for successful development as therapeutic agents or advanced materials. A comprehensive understanding of the factors influencing their stability, coupled with robust experimental and computational assessment strategies, is essential. This guide has provided a framework for approaching this complex challenge, from fundamental principles to practical experimental protocols.

Future research in this area should focus on building a comprehensive database of thermodynamic and kinetic data for a wide range of thiophene-pyridine carbinol derivatives. This will enable the development of more accurate predictive models, such as quantitative structure-stability relationships (QSSRs), which will further accelerate the design and development of novel, stable, and effective molecules.

References

- Rotational investigation of Biarylic Thienyl Pyridines and their Monohydr

-

Intramolecular hydrogen-bonding interactions in the title compound,... (n.d.). ResearchGate. [Link]

-

Kinetics and Mechanistic Study of Oxidation of Pyridine Derivative by Cerium(IV) in Aqueous Perchloric Acid. (2016, February 4). Science Publishing Group. [Link]

-

Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (2026, January 17). Wiley Online Library. [Link]

-

Pulse radiolysis of 3-pyridine methanol and 3-pyridine carboxaldehyde in aqueous solutions. (2025, August 9). ResearchGate. [Link]

-

Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. (n.d.). PMC. [Link]

-

TD-DFT calculations, NBO analysis and electronic absorption spectra of some thiazolo[3,2-a]pyridine derivatives. (2025, August 9). ResearchGate. [Link]

-

Compartmentalization of the Carbaryl Degradation Pathway: Molecular Characterization of Inducible Periplasmic Carbaryl Hydrolase from Pseudomonas spp. (n.d.). PMC. [Link]

-

Controlling carbodiimide-driven reaction networks through the reversible formation of pyridine adducts. (n.d.). ChemRxiv. [Link]

-

Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024, February 18). ResearchGate. [Link]

-

Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024, February 21). MDPI. [Link]

-

Kinetic stability studies through UV–visible spectroscopy of (a) 2a,... (n.d.). ResearchGate. [Link]

-

Stability Indicating RP-HPLC for Simultaneous Estimation of Metoprolol and Ranolazine and Quantification in Marketed Formulations. (2019, February 4). TSI Journals. [Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021, September 18). MDPI. [Link]

-

Activation of the de novo pathway for pyridine nucleotide biosynthesis prior to ricinine biosynthesis in castor beans. (n.d.). PubMed. [Link]

-

Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023, May 16). PMC. [Link]

-

1H-NMR Metabolomics as a Tool for Winemaking Monitoring. (2021, November 9). MDPI. [Link]

-

Photodegradation of malachite green and malachite green carbinol under irradiation with different wavelength ranges. (2025, August 10). ResearchGate. [Link]

-

An aqueous phase TEMPO mediated electrooxidation of 2-thiophenemethanol using MnO2–Pi dispersed nanocarbon spheres on a carbon. (2021, January 7). RSC Publishing. [Link]

-

Photodegradation of malachite green and malachite green carbinol under irradiation with different wavelength ranges. (2011, January 15). PubMed. [Link]

-

Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

-

Detailed thermodynamic analysis of the activation parameters for the simple hydrolysis of acetic anhydride in the acetonitrile/water cosolvent system. (2017, June 2). RSC Publishing. [Link]

-

Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. (2010, July 1). Arabian Journal of Chemistry. [Link]

-

Acid-Base Kinetics of Pyridine Studied with a Slow Spectrophotometric Indicator in Methanol. (n.d.). pubs.acs.org. [Link]

-

Characterization of Degradation Products of Bisoprolol by LC-MS and. (2023, September 25). Impactfactor. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). jocpr.com. [Link]

-

Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023, November 16). MDPI. [Link]

-

Kinetics study of pyridine biodegradation by a novel bacterial strain, Rhizobium sp. NJUST18. (2014, June 15). PubMed. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). resolvemass.com. [Link]

-

Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. (2022, November 9). HunterLab. [Link]

-

A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. (2023, March 25). Impactfactor. [Link]

-

Computational analysis of the reaction of 1 with pyridine. a Simplified... (n.d.). ResearchGate. [Link]

-

Kinetics of the Thermal Decomposition of Pyridine. (n.d.). ScholarWorks at WMU. [Link]

-

LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. (2016, January 8). Hilaris Publisher. [Link]

-

Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. (2021, November 15). IRIS. [Link]

-

Oxidative Synthesis of Pyridine Derivatives. (2021, March 10). JCBPS. [Link]

-

Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. (2024, April 5). MDPI. [Link]

-

Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL | Powers Group. [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). article.sapub.org. [Link]

-

Mechanism Insight into the Conversion between H2S and Thiophene during Coal Pyrolysis: A Theoretical Study. (2023, September 6). ACS Omega. [Link]

-

Effects of intramolecular hydrogen bonding on the conformation and luminescence properties of dibenzoylpyridine-based thermally activated delayed fluorescence materials. (n.d.). RSC Publishing. [Link]

-

Modeling of Aryl Hydrocarbon Receptor Pathway Intrinsic Immunometabolic Role using Glioblastoma Stem Cells and Patient-Derived Organoids. (2022, March 19). bioRxiv. [Link]

-

Forced degradation studies. (2016, December 14). MedCrave online. [Link]

-

Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. (n.d.). PMC. [Link]

-

Development of Stability – Indicating Analytical Procedures by HPLC : A REVIEW. (n.d.). Jetir.Org. [Link]

-

Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. (2010, March 31). . [Link]

-

1H NMR spectroscopy of strongly J-coupled alcohols acquired at 50 T. (n.d.). Scholarly Publications Leiden University. [Link]

-

A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. (n.d.). SciELO. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 8. Compartmentalization of the Carbaryl Degradation Pathway: Molecular Characterization of Inducible Periplasmic Carbaryl Hydrolase from Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. sciforum.net [sciforum.net]

- 11. medcraveonline.com [medcraveonline.com]

- 12. scielo.br [scielo.br]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Computational Modelling as a Tool in Catalytic Science Home [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Indole-3-Carbinol, a Phytochemical Aryl Hydrocarbon Receptor-Ligand, Induces the mRNA Overexpression of UBE2L3 and Cell Proliferation Arrest | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-thienyl-(2-pyridyl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a central methanol bridge flanked by a pyridine and a substituted thiophene ring, presents a versatile scaffold for the synthesis of novel therapeutic agents. The pyridine ring can act as a bioisostere for a phenyl group, offering modulated metabolic stability, solubility, and receptor binding properties, while the substituted thiophene moiety allows for diverse functionalization to fine-tune pharmacological activity. This guide provides a comprehensive overview of the principal synthetic pathways to this valuable intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the available methods.

Key Synthetic Strategies

The synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol can be approached through several strategic disconnections. The most prominent and scientifically sound pathways involve the formation of a carbon-carbon bond between the pyridine and thiophene rings via an organometallic addition to a carbonyl group. This can be achieved either directly, by reacting an organometallic derivative of one heterocycle with an aldehyde or ketone of the other, or indirectly through a two-step process involving the synthesis and subsequent reduction of a ketone intermediate.

Two primary organometallic approaches will be discussed in detail:

-

The Organolithium Pathway: This method involves the generation of a highly reactive 2-chloro-5-lithiothiophene species, which then undergoes nucleophilic addition to 2-pyridinecarboxaldehyde.

-

The Grignard Pathway: This approach utilizes a Grignard reagent, either of the thiophene or the pyridine moiety, to react with the corresponding aldehyde or a nitrile precursor.

Additionally, a two-step Oxidation-Reduction Pathway will be explored as a viable alternative.

Pathway 1: The Organolithium Approach

The use of organolithium reagents offers a direct and efficient route to the target molecule, leveraging the high nucleophilicity of the lithiated thiophene.

Mechanistic Rationale

The synthesis commences with the deprotonation of 2-chlorothiophene at the 5-position using a strong base, typically n-butyllithium (n-BuLi). This deprotonation is regioselective due to the directing effect of the chloro group and the inherent acidity of the α-protons of the thiophene ring. The resulting 2-chloro-5-lithiothiophene is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde. The reaction is typically conducted at low temperatures to mitigate side reactions. A subsequent aqueous workup protonates the intermediate alkoxide to yield the desired 2-Chloro-5-thienyl-(2-pyridyl)methanol.

Experimental Protocol

Materials:

-

2-Chlorothiophene

-

n-Butyllithium (in hexanes)

-

2-Pyridinecarboxaldehyde

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of 2-Chloro-5-lithiothiophene: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-chlorothiophene (1.0 eq.) in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.05 eq.) dropwise while maintaining the temperature below -70 °C. Stir the resulting mixture at this temperature for 1 hour to ensure complete formation of the lithiated species.[1]

-

Reaction with 2-Pyridinecarboxaldehyde: To the freshly prepared solution of 2-chloro-5-lithiothiophene, add a solution of 2-pyridinecarboxaldehyde (1.0 eq.) in the same anhydrous solvent dropwise, again keeping the temperature below -70 °C.

-

Reaction Monitoring and Quenching: Allow the reaction mixture to stir at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Once the reaction is deemed complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Isolation: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Chloro-5-thienyl-(2-pyridyl)methanol.

Pathway 2: The Grignard Approach

The Grignard reaction provides a classic and robust method for the formation of the pivotal carbon-carbon bond. This pathway can be executed in two primary ways: by reacting a thienyl Grignard reagent with a pyridyl electrophile, or vice-versa.

Mechanistic Rationale

Route A: 2-Chloro-5-thienylmagnesium Halide with 2-Pyridinecarboxaldehyde

This route involves the preparation of a Grignard reagent from a halogenated 2-chlorothiophene (e.g., 2-bromo-5-chlorothiophene or 2-chloro-5-iodothiophene) and magnesium metal. The resulting organomagnesium compound then acts as a nucleophile, attacking the carbonyl carbon of 2-pyridinecarboxaldehyde.

Route B: 2-Pyridylmagnesium Halide with 2-Chloro-5-thiophenecarboxaldehyde

Alternatively, a 2-pyridyl Grignard reagent can be prepared from a 2-halopyridine. However, the direct formation of 2-pyridylmagnesium halides can be challenging and often results in low yields due to side reactions like Wurtz coupling. A more effective strategy is the use of a Grignard exchange reaction, where a more readily formed Grignard reagent (e.g., isopropylmagnesium chloride) is used to generate the desired 2-pyridyl Grignard in situ from 2-bromopyridine at low temperatures.[2] This reagent can then be reacted with 2-chloro-5-thiophenecarboxaldehyde.

Experimental Protocol (Route A)

Materials:

-

2-Bromo-5-chlorothiophene

-

Magnesium turnings (activated)

-

2-Pyridinecarboxaldehyde

-

Anhydrous diethyl ether or THF

-

Iodine crystal (for activation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 eq.) and a small crystal of iodine under an inert atmosphere. Add a small amount of anhydrous diethyl ether or THF. Add a few drops of a solution of 2-bromo-5-chlorothiophene (1.0 eq.) in the anhydrous solvent. The reaction should initiate, as indicated by a color change and gentle refluxing. Once initiated, add the remaining 2-bromo-5-chlorothiophene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

-

Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-pyridinecarboxaldehyde (1.0 eq.) in the same anhydrous solvent dropwise.

-

Work-up and Purification: After stirring for 2-4 hours at room temperature, quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Pathway 3: Oxidation-Reduction Approach

This two-step pathway offers an alternative that avoids the direct handling of highly reactive organometallic reagents in the final step.

Mechanistic Rationale

This strategy first involves the synthesis of the ketone intermediate, (2-chlorothiophen-5-yl)(pyridin-2-yl)methanone. This can be achieved through a Friedel-Crafts acylation of 2-chlorothiophene with 2-picolinoyl chloride or by the reaction of a 2-chloro-5-thienyl organometallic with 2-cyanopyridine. The resulting ketone is then reduced to the target alcohol using a suitable reducing agent, such as sodium borohydride.

Experimental Protocol

Step 1: Synthesis of (2-chlorothiophen-5-yl)(pyridin-2-yl)methanone

(Following a Grignard approach with a nitrile electrophile)

-

Prepare the 2-chloro-5-thienylmagnesium bromide as described in the Grignard Pathway (Route A).

-

Cool the Grignard solution to 0 °C and add a solution of 2-cyanopyridine (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with dilute hydrochloric acid and stir until the intermediate imine is hydrolyzed to the ketone.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the ketone with an organic solvent.

-

Purify the ketone by column chromatography or recrystallization.

Step 2: Reduction to 2-Chloro-5-thienyl-(2-pyridyl)methanol

-

Dissolve the ketone intermediate (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C and add sodium borohydride (1.1 eq.) portion-wise.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction with water and remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate to yield the target alcohol.

-

Purify as needed by column chromatography.

Comparative Analysis of Synthesis Pathways

| Parameter | Organolithium Pathway | Grignard Pathway | Oxidation-Reduction Pathway |

| Number of Steps | 1 | 1 | 2 |

| Key Reagents | 2-Chlorothiophene, n-BuLi, 2-Pyridinecarboxaldehyde | Halogenated 2-Chlorothiophene, Mg, 2-Pyridinecarboxaldehyde | Thienyl Organometallic, 2-Cyanopyridine, NaBH4 |

| Reaction Conditions | Low temperature (-78 °C), inert atmosphere | Anhydrous, inert atmosphere | Moderate temperatures |

| Advantages | High reactivity, potentially high yields | Milder than organolithiums, well-established | Avoids direct handling of highly reactive reagents in the final step |

| Disadvantages | Requires very low temperatures, sensitivity to moisture and air | Grignard formation can be sluggish or have side reactions | Longer overall synthesis |

| Scalability | Potentially scalable with specialized equipment | Well-established for industrial scale | Demonstrated on a laboratory scale |

Conclusion

The synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol can be effectively achieved through several well-established organometallic routes. The choice of the optimal pathway will depend on the specific requirements of the researcher, including available starting materials, equipment, and desired scale of production. The organolithium approach offers a direct and efficient route, albeit with the need for cryogenic conditions. The Grignard pathway is a more traditional and scalable method, with the Grignard exchange variation providing a solution to the challenges of preparing 2-pyridyl Grignard reagents directly. The two-step oxidation-reduction pathway provides a reliable alternative, particularly when avoiding the direct use of highly reactive organometallics in the final step is desirable. Each of these pathways provides a solid foundation for the synthesis of this important heterocyclic intermediate, paving the way for further exploration in the development of novel therapeutic agents.

References

-

Chen, X., Zhou, L., Li, Y., Xie, T., & Zhou, S. (2014). Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. The Journal of Organic Chemistry, 79(1), 230–239. [Link]

-

Chem-Impex. (3-pyridyl)-thiophén-2-yl-méthanol. [Link]

- Cymerman-Craig, J., & Loder, J. W. (1955). THE SYNTHESIS AND CHARACTERIZATION OF 2-CHLORO-5THIOPHENTHIOL. Journal of the Chemical Society (Resumed), 4109.

- Google Patents. (2014). CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine.

-

Guzik, P., Kaczmarczyk, P., & Skarżewski, J. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5484–5497. [Link]

- Hassan, A. A., & Shawky, A. M. (2011). Synthesis and reactions of new thienopyridines, pyridothienopyrimidines and pyridothienotriazines.

- Google Patents. (1990). EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine.

-

Hilton, M. C., Dole, A. M., & McNally, A. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(15), 5896–5900. [Link]

-

Bentham Science Publishers. (2018). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. [Link]

- Google Patents. (2019). (12)

- Google Patents. (1998).

- Google P

-

Organic Syntheses. (1988). 2. [Link]

- Pande, S. S., Prabhu, P. P., & Padmashree, K. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 219-222.

-

Servi, S., & Topaloglu, C. (2004). Addition of organochromium reagents to heteroaryl aldehydes. Synthesis of heteroaryl substituted bis-allyl ethers and homoallyl ethers. Molecules (Basel, Switzerland), 9(1), 22–28. [Link]

-

ChemBK. (2024). 2-Thienylmagnesium bromide solution. [Link]

- Google Patents. (2013). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.

-

Wunderlich, S. H. (2010). Preparation of Highly Functionalized Aryl and Heteroaryl Organometallics by C-H Activation of Aromatics and Heterocycles Using n. Ludwig-Maximilians-Universität München. [Link]

-

Organic Syntheses. (1955). 2-thenaldehyde. [Link]

- Craig, D., Daniels, K., & Topping, C. M. (1997). Stereoselective addition of organometallic reagents to N-(tosyl)vinylsulfoximines. Journal of the Chemical Society, Perkin Transactions 1, (11), 1535–1543.

-

Narkhede, H. R., Bhavsar, K. D., Chaudhari, S. V., & Patil, V. R. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. [Link]

Sources

Safety Data Sheet (SDS) Analysis and Handling Protocols for 2-Chloro-5-thienyl-(2-pyridyl)methanol

Executive Summary

In modern medicinal chemistry, 2-Chloro-5-thienyl-(2-pyridyl)methanol (CAS: 1378867-16-3) serves as a highly versatile pharmacophore building block. Featuring a bis-heterobenzylic secondary alcohol flanked by a lipophilic chlorothiophene and a basic pyridine ring, this compound is frequently utilized in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. However, the exact structural features that make it synthetically valuable also dictate its physicochemical hazards.

This guide provides an in-depth analysis of its Safety Data Sheet (SDS), translating standard hazard statements into mechanistic toxicology, and establishes self-validating experimental protocols for its safe and effective handling in the laboratory.

Physicochemical Profiling & Hazard Causality

To safely manipulate this intermediate, we must first understand the causality between its molecular structure and its biological reactivity. The hazards associated with this compound are not arbitrary; they are direct consequences of its functional groups. As outlined in the[1][2], the compound triggers specific acute toxicity and irritation warnings.

Table 1: Physicochemical and Hazard Profile

| Property / Hazard Code | Classification | Mechanistic Causality |

| CAS Number | 1378867-16-3 | N/A |